Binding Affinity for Human H3 Receptor: Enerisant vs. Pitolisant
Enerisant demonstrates high binding affinity for the human histamine H3 receptor, with a Ki of 1.65 nM (IC50 2.89 nM) [1]. The approved comparator pitolisant exhibits an even higher affinity (Ki = 0.16 nM) . While pitolisant is a more potent binder in vitro, this does not directly translate to superior clinical performance. Instead, the difference in affinity and associated binding kinetics may contribute to the distinct safety and efficacy profiles observed for each compound.
| Evidence Dimension | Binding affinity (Ki) for recombinant human H3 receptor |
|---|---|
| Target Compound Data | Ki = 1.65 nM (IC50 = 2.89 nM) |
| Comparator Or Baseline | Pitolisant: Ki = 0.16 nM |
| Quantified Difference | ~10-fold difference in binding affinity |
| Conditions | [3H]N-α-methylhistamine binding assay using CHO-K1 cell membranes expressing human H3 receptor. |
Why This Matters
This quantitative difference in binding affinity is a critical parameter for understanding differential in vivo pharmacology and for optimizing dose selection in preclinical research and clinical trial design.
- [1] Hino N, Marumo T, Kotani M, et al. J Pharmacol Exp Ther. 2020;375(2):276-285. View Source
